molecular formula C5H2BrCl2N B080469 2-Bromo-3,5-dichloropyridine CAS No. 14482-51-0

2-Bromo-3,5-dichloropyridine

Cat. No. B080469
CAS RN: 14482-51-0
M. Wt: 226.88 g/mol
InChI Key: QCKPJWDIDCGQRB-UHFFFAOYSA-N
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Description

“2-Bromo-3,5-dichloropyridine” is a chemical compound with the empirical formula C5H2BrCl2N . It has a molecular weight of 226.89 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI string for “2-Bromo-3,5-dichloropyridine” is InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H . The Canonical SMILES string is C1=C(C=NC(=C1Cl)Br)Cl .


Physical And Chemical Properties Analysis

“2-Bromo-3,5-dichloropyridine” is a solid . It has a molecular weight of 226.88 g/mol . The compound has a complexity of 101 .

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-3,5-dichloropyridine: is a versatile intermediate in pharmaceutical chemistry. It’s used to synthesize various bioactive molecules, particularly in the development of new drugs . Its halogenated structure makes it a valuable precursor for constructing complex organic compounds, including antiviral, antibacterial, and anticancer agents.

Material Science

In material science, 2-Bromo-3,5-dichloropyridine serves as a building block for creating advanced materials. Its incorporation into polymers can lead to materials with unique electrical properties, potentially useful in semiconductors or as part of novel photovoltaic cells .

Chemical Synthesis

This compound plays a critical role in chemical synthesis as a reagent or catalyst. It’s involved in various chemical reactions, including coupling reactions that form carbon-carbon or carbon-nitrogen bonds, essential for creating complex organic molecules .

Agricultural Research

2-Bromo-3,5-dichloropyridine: is used in the synthesis of agrochemicals. It can lead to the development of new pesticides and herbicides, contributing to improved crop protection strategies .

Biotechnology

In biotechnological applications, this compound is used in the synthesis of small molecules that can modulate biological pathways. It’s particularly useful in the study of protein interactions and enzyme activities, which can lead to the development of new biotechnological tools and therapies .

Environmental Applications

Research into the environmental applications of 2-Bromo-3,5-dichloropyridine includes its use in the development of sensors and indicators for environmental monitoring. Its reactivity with various substances makes it suitable for detecting pollutants and toxins in the environment .

Safety and Hazards

“2-Bromo-3,5-dichloropyridine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents involved in this process.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-3,5-dichloropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound is replaced by an organoboron reagent, facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3,5-dichloropyridine . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a variety of complex organic compounds .

Pharmacokinetics

Its molecular weight (22689 g/mol) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Bromo-3,5-dichloropyridine’s action are largely dependent on the specific context of its use. In the Suzuki–Miyaura coupling reaction, its use results in the formation of new carbon-carbon bonds .

Action Environment

The efficacy and stability of 2-Bromo-3,5-dichloropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of conditions.

properties

IUPAC Name

2-bromo-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKPJWDIDCGQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355733
Record name 2-Bromo-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichloropyridine

CAS RN

14482-51-0
Record name 2-Bromo-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-dichloropyridine
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